3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Overview
Description
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,5-A]pyrazine core. This compound is known for its unique electronic and stereogenic properties, making it valuable in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Mode of Action
It is known that the product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with the enzyme’s active site or regulatory regions, leading to changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may inhibit or activate enzymes involved in energy production, leading to changes in cellular energy levels and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution pattern can influence its biochemical activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine typically involves the introduction of a trifluoromethyl group into the imidazo[1,5-A]pyrazine backbone. One common method is the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with trifluoroacetic anhydride in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. Methods such as oxidative cyclization and transannulation reactions are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a key scaffold in the synthesis of bioactive molecules and organic semiconductors.
Biology: The compound is used in the design of molecules that target specific biological pathways, making it valuable in drug discovery and development.
Comparison with Similar Compounds
- Imidazo[1,5-A]pyridine
- Imidazo[1,2-A]pyrazine
- Trifluoromethyl-substituted imidazoles
Comparison: Compared to similar compounds, 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine stands out due to its unique trifluoromethyl group, which imparts distinct electronic and stereogenic properties. These properties enhance its stability, reactivity, and pharmacokinetic profile, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHWOUDLBWTSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-36-9 | |
Record name | 3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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